molecular formula C13H10BrN B14659719 N-Phenylbenzenecarboximidoyl bromide CAS No. 40168-06-7

N-Phenylbenzenecarboximidoyl bromide

Cat. No.: B14659719
CAS No.: 40168-06-7
M. Wt: 260.13 g/mol
InChI Key: GMCHFNQESNVSCT-UHFFFAOYSA-N
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Description

N-Phenylbenzenecarboximidoyl bromide is an organic compound with the molecular formula C13H10BrN It is a derivative of benzenecarboximidoyl bromide, where a phenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylbenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidoyl chloride with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenylbenzenecarboximidoyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboximidoyl derivatives, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

N-Phenylbenzenecarboximidoyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylbenzenecarboximidoyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The phenyl group attached to the nitrogen atom can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidoyl Chloride: Similar in structure but with a chlorine atom instead of bromine.

    N-Phenylbenzenecarboximidoyl Chloride: Similar to N-Phenylbenzenecarboximidoyl bromide but with a chlorine atom.

    Benzenecarboximidoyl Fluoride: Contains a fluoride atom instead of bromine

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The phenyl group attached to the nitrogen atom also adds to its distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

40168-06-7

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

N-phenylbenzenecarboximidoyl bromide

InChI

InChI=1S/C13H10BrN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H

InChI Key

GMCHFNQESNVSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Br

Origin of Product

United States

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